molecular formula C25H14Br4 B12328432 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- CAS No. 189367-55-3

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-

Cat. No.: B12328432
CAS No.: 189367-55-3
M. Wt: 634.0 g/mol
InChI Key: VWDTVEUQIOFZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- typically involves the bromination of fluorene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

    Coupling: Palladium catalysts, boronic acids, stannanes.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other complex organic structures used in materials science and organic electronics .

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, which influence its behavior in various chemical and biological systems. These interactions are crucial in its role as a building block in organic electronics and polymer chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is unique due to its multiple bromine substitutions, which enhance its reactivity and versatility in chemical synthesis. Its structure allows for the formation of highly conjugated systems, making it particularly valuable in the development of advanced materials for electronic applications .

Properties

CAS No.

189367-55-3

Molecular Formula

C25H14Br4

Molecular Weight

634.0 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(4-bromophenyl)fluorene

InChI

InChI=1S/C25H14Br4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H

InChI Key

VWDTVEUQIOFZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.